molecular formula C8H15NO4 B071878 D-Alanine-3,3,3-D3-N-T-boc CAS No. 177614-70-9

D-Alanine-3,3,3-D3-N-T-boc

Cat. No.: B071878
CAS No.: 177614-70-9
M. Wt: 192.23 g/mol
InChI Key: QVHJQCGUWFKTSE-YXLFGOCJSA-N
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Description

D-Alanine-3,3,3-D3-N-T-boc: is a deuterium-labeled derivative of D-Alanine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, particularly in the study of metabolic and pharmacokinetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-3,3,3-D3-N-T-boc typically involves the protection of the amino group of D-Alanine with a tert-butoxycarbonyl (Boc) group. The deuterium atoms are introduced through a deuterium exchange reaction, where hydrogen atoms are replaced by deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure high isotopic purity. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: D-Alanine-3,3,3-D3-N-T-boc undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can regenerate the non-deuterated form .

Comparison with Similar Compounds

Uniqueness: D-Alanine-3,3,3-D3-N-T-boc is unique due to its deuterium labeling, which provides distinct advantages in metabolic and pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantitation, making it a valuable tool in scientific research .

Biological Activity

D-Alanine-3,3,3-D3-N-T-boc is a deuterated derivative of D-Alanine, which has significant implications in biological research and drug development. This compound is particularly valuable for studying metabolic pathways and pharmacokinetics due to its stable isotope labeling. Below, we explore its biological activity, mechanisms of action, and applications in various fields.

Overview of this compound

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₇H₁₃D₃N₁O₂
  • Molecular Weight : 159.19 g/mol
  • Deuterium Labeling : The presence of deuterium atoms allows for precise tracking in metabolic studies.

This compound functions primarily as a tracer in biological systems. Its mechanism involves:

  • Metabolic Tracing : The compound is utilized to trace amino acid metabolism pathways, particularly in the glucose-alanine cycle. This is crucial for understanding energy metabolism and protein synthesis.
  • Enzyme Kinetics : It aids in studying enzyme kinetics by providing insights into how enzymes interact with substrates under various conditions.

1. Metabolic Studies

This compound is extensively used in metabolic studies to understand the dynamics of amino acid metabolism. Its deuterium labeling enhances the accuracy of quantification in mass spectrometry .

2. Pharmacokinetics

The compound's pharmacokinetic profile is influenced by its deuteration:

  • Stability : Deuterated compounds often exhibit improved metabolic stability compared to their non-deuterated counterparts.
  • Bioavailability : Research indicates that deuteration can enhance the bioavailability of drugs by altering their absorption and distribution characteristics.

3. Clinical Research

In clinical settings, D-Alanine derivatives have been explored as potential biomarkers for diseases:

  • Viral Infections : Studies have shown that levels of d-amino acids, including D-Alanine, decrease during severe viral infections. Supplementation with D-Alanine has been linked to improved clinical outcomes in models of influenza and COVID-19 .

Comparative Analysis

To illustrate the unique properties of this compound compared to related compounds, a comparison table is provided below:

CompoundDeuterium LabelingPrimary Use
This compoundYesMetabolic tracing
N-tert-Butoxycarbonyl-D-alanineNoGeneral amino acid research
L-Alanine-3,3,3-D3-N-T-bocYesMetabolic studies
Boc-Ala-OH-3,3,3-d3YesSynthesis of labeled peptides

Case Study 1: Metabolic Pathway Analysis

In a study focused on amino acid metabolism using this compound as a tracer, researchers were able to elucidate the role of alanine in gluconeogenesis. The incorporation of deuterated alanine into metabolic pathways was tracked using mass spectrometry techniques, revealing significant insights into energy metabolism dynamics.

Case Study 2: Clinical Application in Viral Infections

Research involving mice infected with influenza A virus demonstrated that supplementation with D-Alanine improved survival rates and reduced disease severity. This study highlighted the potential role of d-amino acids as therapeutic agents during viral infections .

Properties

IUPAC Name

(2R)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJQCGUWFKTSE-YXLFGOCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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